N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 2 with a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety. This structure combines aromatic, electron-rich motifs (methoxyphenyl and benzodioxine) with a thiazole ring, a scaffold known for its pharmacological relevance in drug discovery .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-14-5-2-12(3-6-14)15-11-26-19(20-15)21-18(22)13-4-7-16-17(10-13)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNZVUUKPHRSAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Synthesis of 1,4-Benzodioxane-2-Carboxylic Acid
The benzodioxane scaffold is synthesized via resolution of racemic 1,4-benzodioxane-2-carboxylic acid (I) using chiral auxiliaries. Key steps include:
- Diastereomeric Salt Formation : Racemic acid I is treated with (R)- or (S)-1-phenylethylamine to form diastereomeric salts, which are separated via fractional crystallization.
- Acid Liberation : The resolved (S)-enantiomer is liberated by acid hydrolysis, achieving >98% enantiomeric excess (e.e.).
Reaction Conditions :
Conversion to Weinreb Amide and Methyl Ketone
The carboxylic acid I is activated as a Weinreb amide (1) to enable nucleophilic acyl substitution:
- Weinreb Amide Formation :
Carboxamide Formation
The methyl ketone is oxidized to the carboxylic acid and converted to the carboxamide via activation with thionyl chloride or coupling reagents:
- Amide Coupling :
Synthesis of 4-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine
Hantzsch Thiazole Synthesis
The thiazole ring is constructed using α-bromo ketones and thiourea derivatives:
- α-Bromo Ketone Preparation :
- Cyclization with Thiourea :
Characterization Data :
- Melting Point : 142–144°C (lit. for similar thiazoles).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.8 Hz, 2H, ArH), 6.95 (d, J = 8.8 Hz, 2H, ArH), 3.85 (s, 3H, OCH₃), 2.45 (s, 2H, NH₂).
Fragment Coupling via Amide Bond Formation
Acyl Chloride-Mediated Coupling
The benzodioxane carboxylic acid is activated as an acyl chloride and reacted with the thiazole-2-amine:
- Activation :
- Reagents : Thionyl chloride (SOCl₂), catalytic dimethylformamide (DMF).
- Conditions : Reflux for 2 hours.
Coupling Reagent-Assisted Synthesis
Alternative method using carbodiimide reagents:
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt).
- Solvent : DCM.
- Yield : 85%.
Optimization Notes :
- Temperature : 0°C to room temperature.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Analytical Data and Characterization
Spectroscopic Characterization
Chromatographic Purity
Computational and Mechanistic Insights
DFT Studies on Cyclization Barriers
Density functional theory (DFT) calculations on analogous heterocycles reveal:
Solvent and Base Effects
- Optimal Base : Morpholine or triethylamine for deprotonation.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate amide coupling.
Industrial-Scale Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to thiazoles exhibit significant antimicrobial properties. For instance, derivatives of thiazolyl-benzodioxine compounds have been synthesized and tested for their effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal species, suggesting their potential use in treating infections caused by resistant pathogens .
Anticancer Properties
The anticancer potential of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been explored through various studies. Molecular docking studies have indicated that this compound can effectively interact with cancer cell receptors, leading to apoptosis in cancerous cells. Specifically, derivatives have shown promising activity against estrogen receptor-positive breast cancer cell lines (e.g., MCF7) in assays like Sulforhodamine B .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in metabolic disorders. For example, studies on similar benzodioxine derivatives have reported their effectiveness as inhibitors of α-glucosidase and acetylcholinesterase. These enzymes are crucial targets for conditions such as Type 2 diabetes mellitus and Alzheimer's disease. The inhibitory activity suggests a therapeutic potential for managing these diseases .
Molecular Modeling and Structure-Activity Relationship (SAR)
Molecular modeling techniques have been employed to understand the binding interactions of this compound with biological targets. Structure-activity relationship studies have helped identify key functional groups that enhance its biological activity, paving the way for the design of more potent analogs .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of synthesized thiazole derivatives against a panel of pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Cancer Cell Line Testing
In another investigation focusing on anticancer properties, several derivatives of the compound were tested against human breast cancer cell lines. The results showed significant cytotoxic effects at low concentrations, with some compounds leading to over 70% inhibition of cell proliferation after 48 hours of treatment .
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The methoxyphenyl group may enhance the compound’s binding affinity to its targets, while the dihydrobenzo[dioxine] moiety can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Oxadiazole Derivatives
- N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (G786-0371):
- N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (G786-0372):
Thiazole Derivatives with Modified Substituents
- N-[4-(4-Acetamidophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide (CID 4326903): Molecular Formula: C₂₅H₂₃N₄O₅S Molecular Weight: 491.54 g/mol Key Feature: Replaces the 4-methoxyphenyl group with a 4-acetamidophenyl moiety and introduces a pyrrolidinone ring. This modification may enhance hydrogen-bonding interactions with biological targets .
Pharmacological and Physicochemical Comparisons
Table 1: Key Parameters of Comparable Compounds
*Estimated based on molecular formula C₂₀H₁₇N₃O₄S.
Substituent Effects on Bioactivity
- Methoxy Groups : The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, which may stabilize π-π interactions in receptor binding pockets. In contrast, 3,5-dimethoxy substitution (G786-0372) could improve solubility but introduce steric clashes in narrow binding sites .
- Sulfonyl and Piperazinyl Groups : The sulfonyl-piperazine moiety in 903855-91-4 enhances water solubility and may confer affinity for sulfotransferases or ion channels, as seen in other sulfonamide-based drugs .
Research Findings and Implications
- Metabolic Stability : Thiazole cores (e.g., target compound) generally exhibit higher metabolic stability than oxadiazoles due to reduced susceptibility to oxidative degradation .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for related thiazoles, such as condensation of benzodioxine-carboxylic acid derivatives with aminothiazole intermediates .
Biological Activity
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological effects supported by recent research findings.
The molecular formula of the compound is with a molecular weight of 348.36 g/mol. The structure features a thiazole ring connected to a benzodioxine moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.36 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves the reaction of 4-(4-methoxyphenyl)thiazol-2-amine with phthalic anhydride in glacial acetic acid under reflux conditions. The resulting product is purified through recrystallization from DMF (Dimethylformamide), yielding a yellow solid with defined crystal structures that exhibit significant intermolecular interactions such as C—H⋯O and π–π stacking .
Anticancer Activity
Recent studies have indicated that derivatives of thiazole and benzodioxine exhibit potent anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In particular:
- MCF-7 (Breast Cancer) : Exhibited IC50 values around 27.3 μM.
- HCT-116 (Colon Cancer) : Active against this cell line with an IC50 value of 6.2 μM .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies have highlighted its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
Research has shown that compounds containing thiazole and benzodioxine structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines. Among them, the compound this compound was found to be one of the most effective agents against MCF-7 cells, leading to apoptosis through intrinsic pathways. -
Case Study on Antimicrobial Activity :
In a comparative study on various synthetic compounds against Staphylococcus aureus and Escherichia coli, the target compound exhibited notable inhibition zones in agar diffusion tests, indicating strong antimicrobial efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what analytical techniques confirm its purity?
- Synthetic Routes : The compound is typically synthesized via a multi-step process involving:
- Step 1 : Condensation of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride under inert conditions.
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
- Analytical Techniques :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95% target).
- NMR : Confirm regiochemistry (e.g., aromatic proton integration in ¹H-NMR at δ 7.2–8.1 ppm for thiazole and benzodioxine moieties) .
- Mass Spectrometry : ESI-MS to verify molecular ion peak at m/z 409.4 (calculated for C₂₀H₁₆N₂O₃S) .
Q. How should researchers design initial biological activity screens for this compound?
- Assay Design :
- Antimicrobial Testing : Use microdilution assays (e.g., MIC determination against S. aureus and E. coli) with 24-hour incubation .
- Cytotoxicity : Include MTT assays on human cell lines (e.g., HEK293) to rule off-target effects .
- Controls :
- Positive Controls : Standard antibiotics (e.g., ampicillin) or chemotherapeutics (e.g., doxorubicin).
- Solvent Controls : DMSO at concentrations ≤0.1% to exclude solvent interference .
Advanced Research Questions
Q. How can computational tools address low synthetic yields or byproduct formation?
- Reaction Optimization :
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify rate-limiting steps (e.g., steric hindrance in amide bond formation) .
- High-Throughput Screening : Simulate solvent/catalyst combinations (e.g., DMF vs. THF, Pd/C vs. CuI) to predict optimal conditions .
- Byproduct Mitigation :
- Machine Learning : Train models on reaction databases to predict competing pathways (e.g., oxidation of thiazole rings) and adjust stoichiometry .
Q. What strategies resolve contradictory biological activity data across studies?
- Data Reconciliation :
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., fixed cell density, incubation time).
- Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., batch-to-batch compound purity) .
- Mechanistic Studies :
- Target Engagement Assays : Use SPR (Surface Plasmon Resonance) to quantify binding affinity to purported targets (e.g., kinase enzymes) .
Q. Which advanced structural elucidation techniques resolve regiochemical ambiguities?
- Advanced Spectroscopy :
- NOESY NMR : Detect spatial proximity between thiazole protons and benzodioxine methylene groups to confirm connectivity .
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., Pt derivatives) for unambiguous assignment .
- Computational Validation :
- Molecular Dynamics : Simulate NMR chemical shifts using software like ACD/Labs to match experimental data .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
